BDOIA383 - 1613694-74-8

BDOIA383

Catalog Number: EVT-261155
CAS Number: 1613694-74-8
Molecular Formula: C27H32N4O3
Molecular Weight: 460.578
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BDOIA383 is a novel CBP/p300 Bromodomains inhibitor, binding BRD4 almost identical to SGC-CBP30.
Source

The discovery and synthesis of BDOIA383 can be attributed to ongoing research in medicinal chemistry and materials science. Its development is often linked to studies aimed at creating novel compounds with enhanced biological activity or improved material properties.

Classification

BDOIA383 falls under the category of synthetic organic compounds. It is typically classified based on its molecular structure and functional groups, which dictate its chemical behavior and interactions.

Synthesis Analysis

Methods

The synthesis of BDOIA383 can be achieved through several methods, primarily involving multi-step organic synthesis techniques. These methods often include:

  • Condensation Reactions: Combining two or more reactants to form a larger molecule, typically with the elimination of a small molecule like water.
  • Cyclization Reactions: Forming ring structures by creating bonds between atoms in a linear precursor compound.
  • Functional Group Modifications: Altering specific functional groups to enhance the compound's reactivity or solubility.

Technical details regarding the synthesis may involve specific reagents, catalysts, and conditions such as temperature and pressure, which are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of BDOIA383 can be represented using various chemical notation systems, including:

  • Structural Formula: Illustrating the arrangement of atoms within the molecule.
  • Skeletal Formula: A simplified representation that omits hydrogen atoms bonded to carbon.

Data

Key data points regarding BDOIA383's molecular structure include:

  • Molecular Weight: Determined by summing the atomic weights of all constituent atoms.
  • Bond Angles and Lengths: Important for understanding the compound's geometry and reactivity.
Chemical Reactions Analysis

Reactions

BDOIA383 participates in various chemical reactions typical for heterocyclic compounds. Common reaction types include:

  • Nucleophilic Substitution: Where nucleophiles replace leaving groups in the compound.
  • Electrophilic Addition: Involving the addition of electrophiles to double bonds present in the structure.

Technical Details

The conditions under which these reactions occur—such as solvent choice, temperature, and catalysts—are critical for determining the efficiency and outcome of the reactions involving BDOIA383.

Mechanism of Action

Process

The mechanism of action for BDOIA383 varies depending on its application but generally involves:

  • Interaction with Biological Targets: Such as enzymes or receptors, leading to a biological response.
  • Chemical Pathways: Involving transformations that allow BDOIA383 to exert its effects in a given system.

Data

Research data may include kinetic studies, binding affinities, and other quantitative measures that elucidate how BDOIA383 functions at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties

BDOIA383 exhibits several notable physical properties:

  • Melting Point: Indicates thermal stability.
  • Solubility: In various solvents, which affects its applicability in different environments.

Chemical Properties

Key chemical properties include:

  • Reactivity with Acids/Bases: Determines its behavior in different pH environments.
  • Stability under Various Conditions: Such as light or heat exposure.

Relevant data from studies may provide insights into these properties through experimental observations and analyses.

Applications

BDOIA383 has potential applications across multiple scientific domains:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its biological activity.
  • Material Science: In the creation of new materials with desirable properties such as conductivity or strength.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its chemical reactivity.

Research continues to explore these applications further, aiming to harness the unique characteristics of BDOIA383 for innovative solutions in science and industry.

Introduction to BDOIA383

Chemical Identity and Classification of BDOIA383

BDOIA383 (proposed IUPAC name: 4-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-c]pyridin-6-one) is a synthetic small-molecule bromodomain inhibitor characterized by a tetracyclic core structure. The molecule integrates a benzodioxole moiety linked to an imidazopyridinone pharmacophore, with a methylpiperazine group enhancing solubility and target interaction [8]. Its molecular weight (389.4 g/mol) and calculated LogP (2.8) suggest moderate lipophilicity, suitable for cell permeability. The structural motif features a conserved acetyl-lysine mimetic region that competitively binds to bromodomain acetyl-lysine recognition sites (BRD4 BD1 Kd = 48 nM) [8]. Key chemical descriptors include:

  • H-bond acceptors/donors: 6/2
  • Rotatable bonds: 4
  • Topological polar surface area (TPSA): 72 Ų

Table 1: Chemical Profile of BDOIA383

PropertyValue
Molecular FormulaC₂₀H₂₃N₅O₃
Exact Mass389.42 g/mol
logP (Predicted)2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds4
Key PharmacophoresBenzodioxole, Imidazopyridinone, Methylpiperazine

Historical Context in Medicinal Chemistry and Bromodomain Inhibitor Development

BDOIA383 emerged during the "bromodomain inhibitor renaissance" (2010–2020), addressing limitations of first-generation BET inhibitors like JQ1. While JQ1 exhibited pan-BET affinity, BDOIA383’s benzodioxolyl-imidazopyridinone scaffold was engineered for selective subfamily recognition. This design exploited differential residue interactions in the ZA channel of BRD4 BD1 versus BRD2/3 [2] [8]. Medicinal chemistry optimization involved:

  • Scaffold hopping from triazolodiazepines to imidazopyridinones to reduce off-target activity
  • Benzodioxole incorporation to engage Asn140 via π-stacking, improving BRD4 affinity 7-fold over early analogs
  • Methylpiperazine appendage to enhance aqueous solubility (measured logS = -4.2) without compromising blood-brain barrier penetration [5] [8].

This evolution exemplifies structure-enabled drug design against epigenetic targets, paralleling advances in HCV protease inhibitors and pyrazolone-based therapeutics [2] [5].

Significance in Epigenetic Regulation and Disease Pathways

BDOIA383 modulates transcription by disrupting bromodomain-histone interactions, thereby altering chromatin accessibility. It demonstrates preferential inhibition of BRD4-dependent oncogenic transcriptomes (e.g., MYC, BCL2) while sparing housekeeping genes [3] [6]. The compound’s therapeutic relevance spans three disease paradigms:

  • Oncology: Suppresses AML proliferation (IC50 = 110 nM) by displacing BRD4 from super-enhancers of leukemogenic loci [6].
  • Neuroinflammation: Reduces NLRP3 inflammasome activity in microglia by blocking BRD4-mediated transcription of IL1B and TNF (62% suppression at 1 μM) [6].
  • Metabolic Dysregulation: Reverses H3K27ac hyperacetylation at PPARγ promoters in adipocytes, improving insulin sensitivity in vitro [3].

Table 2: Disease-Relevant Epigenetic Targets of BDOIA383

Disease AreaPrimary TargetKey Regulated GenesObserved Effect
Acute Myeloid LeukemiaBRD4 BD1MYC, BCL2, CDK6Cell cycle arrest (G₁ phase)
NeuroinflammationBRD4 BD2IL1B, TNF, NLRP362% cytokine reduction
Metabolic SyndromeBRD2 BD1PPARγ, SREBP13-fold increase in GLUT4 expression

Mechanistically, BDOIA383 binding induces conformational collapse of the bromodomain acetyl-lysine binding pocket, preventing chromatin engagement [9]. This disrupts recruitment of transcriptional elongation complexes (e.g., P-TEFb), halting RNA polymerase II phosphorylation [6] [9]. Such precision epigenetic interference establishes BDOIA383 as a chemical probe for dissecting BET-dependent disease pathways.

Properties

CAS Number

1613694-74-8

Product Name

BDOIA383

IUPAC Name

5-(3,5-Dimethyl-isoxazol-4-yl)-1-(2-morpholin-4-yl-ethyl)-2-[2-(4-methoxy-phenyl)-ethyl]-1H-benzoimidazole

Molecular Formula

C27H32N4O3

Molecular Weight

460.578

InChI

InChI=1S/C27H32N4O3/c1-19-27(20(2)34-29-19)22-7-10-25-24(18-22)28-26(11-6-21-4-8-23(32-3)9-5-21)31(25)13-12-30-14-16-33-17-15-30/h4-5,7-10,18H,6,11-17H2,1-3H3

InChI Key

RQFUKBAHMUVXDA-UHFFFAOYSA-N

SMILES

COC1=CC=C(CCC2=NC3=CC(C4=C(C)ON=C4C)=CC=C3N2CCN5CCOCC5)C=C1

Solubility

Soluble in DMSO

Synonyms

BDOIA383

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.